1-(7-Iodo-1H-indol-2-yl)ethanone
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Overview
Description
1-(7-Iodo-1H-indol-2-yl)ethanone is an indole derivative characterized by the presence of an iodine atom at the 7th position of the indole ring and an ethanone group at the 2nd position. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone typically involves the iodination of an indole precursor followed by acetylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 7th position of the indole ring. The resulting iodinated indole is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions yield carboxylic acids.
- Reduction reactions yield alcohols .
Scientific Research Applications
1-(7-Iodo-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Iodo-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1H-Indol-2-yl)ethanone: Lacks the iodine atom, resulting in different reactivity and biological properties.
7-Bromo-1H-indole-2-yl)ethanone: Similar structure but with a bromine atom instead of iodine, leading to different chemical and biological behavior.
Uniqueness: 1-(7-Iodo-1H-indol-2-yl)ethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H8INO |
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Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(7-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
InChI Key |
VFQUOAHBEWIXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)I |
Origin of Product |
United States |
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